4-Hydroxy-7-methoxyquinoline
Description
4-Hydroxy-7-methoxyquinoline (CAS: 82121-05-9) is a quinoline derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . It appears as a white or off-white crystalline powder and is valued for its stability and high purity (>99%), making it a critical intermediate in pharmaceutical synthesis . The compound features a hydroxyl (-OH) group at position 4 and a methoxy (-OCH₃) group at position 7 on the quinoline backbone (Figure 1). Its primary application lies in the production of active pharmaceutical ingredients (APIs), particularly antibiotics and antiviral agents .
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUPXNZWBGZRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002480 | |
| Record name | 7-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82121-05-9 | |
| Record name | 7-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxyquinoline typically involves the reaction of aniline derivatives with malonic acid equivalents . One common method includes the cyclization of anthranilic acid derivatives under specific conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production methods for 4-Hydroxy-7-methoxyquinoline are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups such as nitro, amino, and alkyl groups .
Scientific Research Applications
4-Hydroxy-7-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxyquinoline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 4-Hydroxy-7-methoxyquinoline and its analogues:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity: 4-Hydroxy-7-methoxyquinoline’s logP (~1.5) is lower than 4-Chloro-6,7-dimethoxyquinoline (logP ~2.8) due to the chloro group’s hydrophobic nature .
- Solubility: Carboxylic acid derivatives (e.g., 7-Methoxyquinoline-4-carboxylic acid) show higher aqueous solubility, whereas 4-Hydroxy-7-methoxyquinoline is more soluble in organic solvents .
Pharmaceutical Intermediates
4-Hydroxy-7-methoxyquinoline’s synthetic versatility is evidenced by its use in bromination (yielding 3-bromo-7-methoxyquinolin-4-ol) and subsequent chlorination to form API precursors . Its analogues, such as 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline, demonstrate expanded utility in anticancer and antiviral drug discovery .
Industrial and Academic Relevance
- Scalability: Chinese manufacturers emphasize cost-effective production of 4-Hydroxy-7-methoxyquinoline, ensuring supply chain stability for global pharmaceutical companies .
- Customization: Derivatives like 4-Azido-2,3-bis(4-methoxyphenyl)quinoline (CAS 2380-84-9) are tailored for targeted drug delivery systems .
Biological Activity
4-Hydroxy-7-methoxyquinoline (4H7MQ) is an organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
4H7MQ is characterized by a quinoline ring with hydroxyl and methoxy functional groups at the 4 and 7 positions, respectively. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of approximately 175.18 g/mol. The presence of these substituents contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that 4H7MQ exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 8 |
Anticancer Potential
4H7MQ has been investigated for its anticancer properties . Preliminary studies suggest it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The compound's interaction with DNA and proteins is believed to play a critical role in its anticancer effects. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines, although further research is needed to elucidate the specific pathways involved.
The mechanism by which 4H7MQ exerts its biological effects involves several pathways:
- Enzyme Inhibition : 4H7MQ may act as an inhibitor of specific enzymes involved in cellular processes, affecting metabolic pathways.
- DNA Interaction : The compound can interact with DNA, leading to alterations in gene expression that may contribute to its anticancer effects.
- Cell Signaling Modulation : It potentially influences cell signaling pathways, which can impact cellular metabolism and function .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 4H7MQ showed enhanced activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
- Cancer Cell Studies : In a laboratory setting, 4H7MQ was tested on human breast cancer cells, where it exhibited significant cytotoxic effects compared to control groups. The study suggested that the compound could induce apoptosis through the activation of caspase pathways.
Research Applications
4H7MQ is not only significant for its biological activities but also serves as a valuable building block in synthetic organic chemistry. It has applications in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
